- Homogeneous hydrogenation with a cobalt/tetraphosphine catalyst: a superior hydride donor for polar double bonds and N-heteroarenesJournal of the American Chemical Society, 2019, 141(51), 20424-20433,
Cas no 90562-35-9 (7-Chloro-1,2,3,4-tetrahydroquinoline)

90562-35-9 structure
商品名:7-Chloro-1,2,3,4-tetrahydroquinoline
CAS番号:90562-35-9
MF:C9H10ClN
メガワット:167.635401248932
MDL:MFCD08544268
CID:1026917
PubChem ID:13047366
7-Chloro-1,2,3,4-tetrahydroquinoline 化学的及び物理的性質
名前と識別子
-
- 7-chloro-1,2,3,4-tetrahydro-Quinoline
- 7-chloro-1,2,3,4-tetrahydroquinoline
- Quinoline, 7-chloro-1,2,3,4-tetrahydro-
- WVEIRFXVLXAKLS-UHFFFAOYSA-N
- 5077AC
- VT1294
- MB06330
- FCH1152675
- AX8211758
- 7-Chloro-1,2,3,4-tetrahydroquinoline (ACI)
- AKOS016006017
- AS-54755
- MFCD08544268
- SY118852
- SCHEMBL3873031
- DA-01269
- CS-0040537
- DTXSID10516324
- 90562-35-9
- EN300-175050
- 7-Chloro-1,2,3,4-tetrahydroquinoline
-
- MDL: MFCD08544268
- インチ: 1S/C9H10ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
- InChIKey: WVEIRFXVLXAKLS-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C2NCCCC2=CC=1
計算された属性
- せいみつぶんしりょう: 167.0501770g/mol
- どういたいしつりょう: 167.0501770g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 12
7-Chloro-1,2,3,4-tetrahydroquinoline セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature
7-Chloro-1,2,3,4-tetrahydroquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111177-5g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 98% | 5g |
¥1674.00 | 2024-04-26 | |
Enamine | EN300-175050-5.0g |
7-chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 5g |
$175.0 | 2023-05-26 | ||
eNovation Chemicals LLC | Y1317558-5G |
7-chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 97% | 5g |
$245 | 2024-07-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NQ135-5g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95+% | 5g |
¥3951.0 | 2024-07-21 | |
Chemenu | CM144057-250mg |
7-chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 250mg |
$*** | 2023-03-29 | |
eNovation Chemicals LLC | Y1317558-10G |
7-chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 97% | 10g |
$475 | 2024-07-21 | |
Fluorochem | 231154-5g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 5g |
£377.00 | 2022-02-28 | |
TRC | C384628-50mg |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
Ambeed | A305343-1g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 1g |
$36.0 | 2025-03-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD211758-250mg |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 250mg |
¥86.0 | 2024-04-17 |
7-Chloro-1,2,3,4-tetrahydroquinoline 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Potassium hydroxide , Hydrogen Catalysts: Cobalt(2+), (acetonitrile)[3,7-bis[2-(diphenylphosphino-κP)ethyl]octahydro-1,5-d… Solvents: Isopropanol ; 48 h, 30 bar, 100 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Hantzsch ester Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, iron(2+) salt (2:1) Solvents: Chloroform ; 4 h, 40 °C
リファレンス
- High efficient iron-catalyzed transfer hydrogenation of quinolines with Hantzsch ester as hydrogen source under mild conditionsTetrahedron Letters, 2017, 58(36), 3571-3573,
ごうせいかいろ 3
はんのうじょうけん
1.1 Catalysts: Sodium tert-butoxide , Iridium, [9-[[bis(1,1-dimethylethyl)phosphino-κP]oxy]benzo[h]quinolin-10-yl-κC,κ… Solvents: Ethanol ; 24 h, 80 °C
1.2 Reagents: Oxygen
1.2 Reagents: Oxygen
リファレンス
- Transfer Hydrogenation of Alkenes Using Ethanol Catalyzed by a NCP Pincer Iridium Complex: Scope and MechanismJournal of the American Chemical Society, 2018, 140(12), 4417-4429,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 3 h, 45 °C; 45 °C → rt
1.2 Solvents: Methanol ; rt; 30 min, reflux
1.2 Solvents: Methanol ; rt; 30 min, reflux
リファレンス
- Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonistsEuropean Journal of Medicinal Chemistry, 2021, 211,,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 4 h, 1 MPa, 30 °C
リファレンス
- Highly efficient and selective hydrogenation of quinolines at room temperature over Ru@NC-500 catalystMolecular Catalysis, 2022, 526,,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Formic acid , Triethylamine Catalysts: Gold Solvents: Toluene ; rt; 26 h, 100 °C
リファレンス
- Unsupported Nanoporous Gold-Catalyzed Chemoselective Reduction of Quinolines Using Formic Acid as a Hydrogen SourceChemistrySelect, 2019, 4(21), 6572-6577,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, 4 atm, 40 °C
リファレンス
- Ultrasmall Palladium Nanoparticles Anchored on N-Doped Nestlike Carbon Nanosheets for Selective Hydrogenation of QuinolinesACS Sustainable Chemistry & Engineering, 2022, 10(42), 14011-14023,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ; 0 °C; 4 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
リファレンス
- Copper-catalysed oxidative α-C(sp3)-H nitroalkylation of (hetero)arene-fused cyclic aminesOrganic Chemistry Frontiers, 2020, 7(2), 425-429,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Diborane Solvents: Tetrahydrofuran
リファレンス
- Reactions of diborane with aromatic heterocycles - 2. Reactions with nitrogen-containing heterocycles related to pyridinePolyhedron, 1983, 2(7), 595-602,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Isopropanol , Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[N,N′-[(6-methyl-1,3,5-triazine-2,4-diyl-κN3)diimino]bi… Solvents: Tetrahydrofuran ; 16 h, 120 °C
リファレンス
- Transfer hydrogenation of N-heteroarenes with 2-propanol and ethanol enabled by manganese catalysisOrganic Chemistry Frontiers, 2021, 8(24), 6901-6908,
ごうせいかいろ 11
はんのうじょうけん
1.1 Catalysts: Nickel (supported on Ni and Al-containing layered double oxides) , Aluminum nickel oxide Solvents: Ethanol ; rt → 120 °C; 24 h, 120 °C
リファレンス
- Ni0/Niδ+ Synergistic Catalysis on a Nanosized Ni Surface for Simultaneous Formation of C-C and C-N BondsACS Catalysis, 2019, 9(12), 11438-11446,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: Toluene ; 24 h, 135 °C
リファレンス
- Dehydrogenative and Redox-Neutral N-Heterocyclization of Aminoalcohols Catalyzed by Manganese Pincer ComplexesOrganometallics, 2022, 41(14), 1743-1747,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Hantzsch ester Catalysts: Boric acid (H3BO3) Solvents: 1,2-Dichloroethane ; 7 h, 60 °C
リファレンス
- Boric acid catalyzed chemoselective reduction of quinolinesOrganic & Biomolecular Chemistry, 2020, 18(6), 1214-1220,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Ammonia borane Catalysts: Bis(η5-cyclopentadienyl)dihydrozirconium Solvents: Toluene ; 8 h, 80 °C
リファレンス
- Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia boraneOrganic Chemistry Frontiers, 2021, 8(18), 5002-5007,
7-Chloro-1,2,3,4-tetrahydroquinoline Raw materials
- 7-Chloroquinoline
- 4,7-Dichloroquinoline
- 7-Chloro-3,4-dihydroquinolin-2(1H)-one
- Benzenepropanol, 2-amino-4-chloro-
- (2-Amino-4-chlorophenyl)methanol
7-Chloro-1,2,3,4-tetrahydroquinoline Preparation Products
7-Chloro-1,2,3,4-tetrahydroquinoline 関連文献
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
90562-35-9 (7-Chloro-1,2,3,4-tetrahydroquinoline) 関連製品
- 2411326-71-9(Methyl (E)-4-[6-(dimethylcarbamoyl)-3,4-dihydro-2H-quinolin-1-yl]-4-oxobut-2-enoate)
- 1248273-90-6(1-(1H-pyrazole-4-carbonyl)piperidin-3-amine)
- 1698830-46-4(tert-butyl N-{3-iodo-2-methyl-2-(1,1,1-trifluoropropan-2-yl)oxypropyl}carbamate)
- 1274903-77-3(4-(4-Fluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide)
- 42106-48-9(2-(morpholin-4-yl)benzoic acid)
- 2580238-30-6(Tert-butyl 2-hydroxy-2-(piperidin-4-yl)acetate)
- 1897509-50-0(5-(thian-4-yl)-1,2,4-oxadiazole-3-carboxylic acid)
- 1216188-69-0(3-(Pyridin-2-yl)-1H-pyrazole-4-carbonitrile)
- 1803611-30-4(methyl 3-methylimidazo1,5-apyridine-6-carboxylate)
- 335377-40-7(sodium (2S)-2-amino-2-phenylpropanoate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:90562-35-9)7-Chloro-1,2,3,4-tetrahydroquinoline

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:90562-35-9)7-Chloro-1,2,3,4-tetrahydroquinoline

清らかである:99%
はかる:5g
価格 ($):212.0